
2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one, commonly referred to as ‘4-AB-TFMP’, is a small molecule drug candidate that has been developed as a potential therapeutic agent for a variety of diseases. It is a member of the pyridazinone family of compounds, which are known for their ability to modulate various biochemical and physiological processes. 4-AB-TFMP has been studied for its ability to treat a range of conditions, including cancer, inflammation, and neurological disorders. In addition, this paper will discuss the advantages and limitations of using 4-AB-TFMP in laboratory experiments, and will provide a list of potential future directions for research on this compound.
Scientific Research Applications
Synthesis and Chemical Properties
Innovative routes to fluorocontaining N,S-heterocycles have been developed, showcasing reactions that yield novel compounds with potential applications in material science and chemical synthesis (Saloutina et al., 2007). These methodologies highlight the versatility of fluorocontaining compounds in generating diverse molecular structures.
The preparation and reactions of various substituted pyridazin-3-one derivatives have been investigated, revealing efficient synthetic pathways and potential for further chemical modifications (Breukelman et al., 1985). These studies underline the synthetic utility of pyridazinone frameworks in organic chemistry.
Potential Applications
Synthesized compounds have been evaluated for anticonvulsant and muscle relaxant activities, indicating that certain derivatives exhibit promising biological activities (Sharma et al., 2013). This suggests a potential avenue for the development of new therapeutic agents.
Research into the synthesis and antibacterial activity of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles has demonstrated that these compounds possess antibacterial properties comparable to commercial antibiotics (Kumar et al., 2005). This highlights the potential for developing new antimicrobial agents from this chemical scaffold.
Novel pyridazinone derivatives have been synthesized and characterized for their potential to improve base oil properties, showing effectiveness as antioxidants and corrosion inhibitors (Nessim, 2017). This indicates applications in industrial chemistry, particularly in enhancing oil and lubricant formulations.
properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-6(4-5-13)15-8(16)3-2-7(14-15)9(10,11)12/h2-3,6H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQTTWRUSOKYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



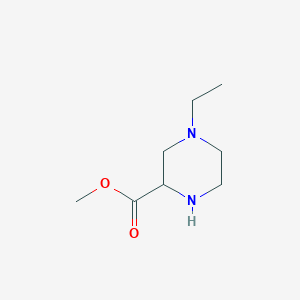
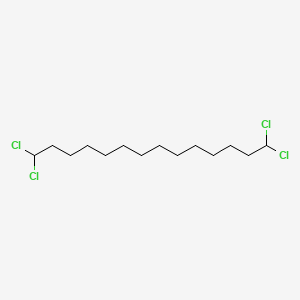
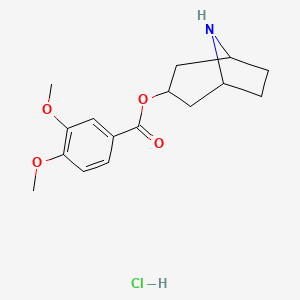
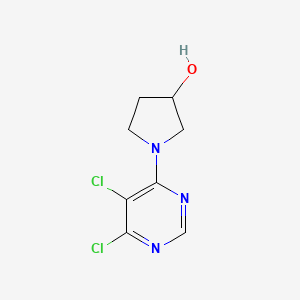
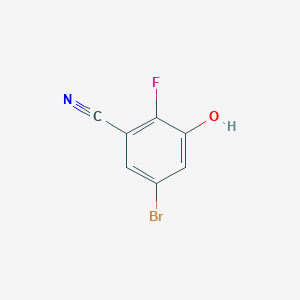

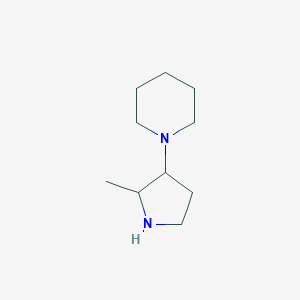
![Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484536.png)
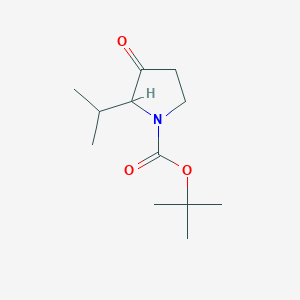
![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)
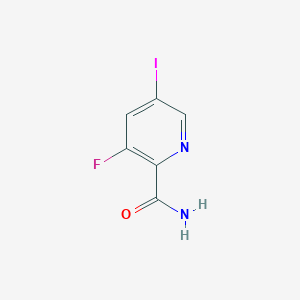

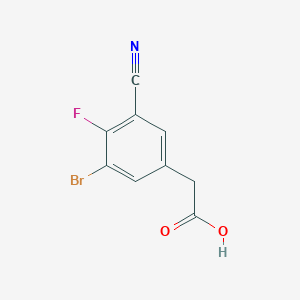
![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)